molecular formula C10H11NO4 B2399317 3-(2-Methyl-6-nitrophenyl)propanoic acid CAS No. 1805738-03-7

3-(2-Methyl-6-nitrophenyl)propanoic acid

Cat. No.: B2399317
CAS No.: 1805738-03-7
M. Wt: 209.201
InChI Key: YMCIKOINVFEWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-6-nitrophenyl)propanoic acid is an organic compound with a molecular structure that includes a nitro group, a methyl group, and a propanoic acid moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-6-nitrophenyl)propanoic acid typically involves the nitration of 2-methylphenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-6-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, sulfonic acids.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 3-(2-Methyl-6-aminophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 3-(2-Carboxy-6-nitrophenyl)propanoic acid.

Scientific Research Applications

3-(2-Methyl-6-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Nitrophenyl)propanoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-(2-Methylphenyl)propanoic acid: Lacks the nitro group, resulting in different chemical and biological properties.

    3-(2-Methyl-6-aminophenyl)propanoic acid:

Uniqueness

3-(2-Methyl-6-nitrophenyl)propanoic acid is unique due to the presence of both a nitro group and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(2-Methyl-6-nitrophenyl)propanoic acid is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into its biological activity, mechanisms, and potential applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C10H11NO4
  • Functional Groups : Contains a nitrophenyl moiety which is crucial for its biological activity.

Research indicates that the nitro group in this compound plays a vital role in its pharmacological effects. The compound has been shown to interact with various biological targets, leading to diverse therapeutic outcomes. Notably, it has been formulated into nanoparticles for drug delivery systems, enhancing the efficacy of chemotherapeutic agents like paclitaxel. These nanoparticles release the drug in reductive environments typical of tumor tissues, thereby improving local drug concentration while minimizing systemic toxicity.

Antitumor Activity

One of the most promising aspects of this compound is its antitumor activity. In combination with anti-PD-L1 antibodies, it has been observed to induce immunogenic cell death, leading to a potent antitumor response. This synergistic effect enhances the overall efficacy of cancer immunotherapy, suggesting that this compound could play a significant role in future cancer treatments.

Enzyme Inhibition

Studies have highlighted the compound's potential as an enzyme inhibitor. It has been evaluated for its ability to inhibit lysosomal phospholipase A2 (LPLA2), which is implicated in various pathologies including phospholipidosis. The inhibition of this enzyme may provide insights into drug-induced toxicities and therapeutic strategies for managing such conditions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameMolecular FormulaSimilarity IndexUnique Features
3-(4-Nitrophenyl)propanoic acidC10H10N2O40.91Lacks methyl substitution on the aromatic ring
2-(3-Methyl-4-nitrophenyl)acetic acidC10H11N2O40.95Acetic acid instead of propanoic acid
2-Methyl-3-nitrophenylacetic AcidC10H11N2O40.95Different positioning of methyl and nitro groups
2-(4-Methyl-3-nitrophenyl)acetic acidC10H11N2O40.93Variation in methyl positioning

The unique combination of a methyl group at position two and a nitro group at position six distinguishes this compound from its analogs, potentially enhancing its reactivity and biological profile.

Case Studies and Research Findings

Recent studies have provided compelling evidence regarding the biological activity of this compound:

  • Nanoparticle Formulation : Research indicated that nanoparticles incorporating this compound significantly improved the delivery and efficacy of paclitaxel in tumor models, showcasing enhanced therapeutic outcomes compared to conventional formulations.
  • Enzyme Interaction Studies : In vitro assays demonstrated that the compound effectively inhibited LPLA2 activity, suggesting potential applications in managing drug-induced phospholipidosis .
  • Antimicrobial Activity : Though not extensively studied, preliminary data suggests that compounds with similar structures exhibit antimicrobial properties against various bacterial strains, warranting further investigation into the antibacterial potential of this compound .

Properties

IUPAC Name

3-(2-methyl-6-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7-3-2-4-9(11(14)15)8(7)5-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCIKOINVFEWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.